molecular formula C16H11ClOS B14345084 (Z)-2,3-Dihydro-3-((4-chlorophenyl)methylene)-4H-1-benzothiopyran-4-one CAS No. 101001-09-6

(Z)-2,3-Dihydro-3-((4-chlorophenyl)methylene)-4H-1-benzothiopyran-4-one

Katalognummer: B14345084
CAS-Nummer: 101001-09-6
Molekulargewicht: 286.8 g/mol
InChI-Schlüssel: YSJUUWPEUQHPJQ-FMIVXFBMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-2,3-Dihydro-3-((4-chlorophenyl)methylene)-4H-1-benzothiopyran-4-one is a synthetic organic compound that belongs to the class of benzothiopyran derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2,3-Dihydro-3-((4-chlorophenyl)methylene)-4H-1-benzothiopyran-4-one typically involves the condensation of 4-chlorobenzaldehyde with 2,3-dihydro-4H-1-benzothiopyran-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:

4-chlorobenzaldehyde+2,3-dihydro-4H-1-benzothiopyran-4-oneNaOH/KOH, heatThis compound\text{4-chlorobenzaldehyde} + \text{2,3-dihydro-4H-1-benzothiopyran-4-one} \xrightarrow{\text{NaOH/KOH, heat}} \text{this compound} 4-chlorobenzaldehyde+2,3-dihydro-4H-1-benzothiopyran-4-oneNaOH/KOH, heat​this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-2,3-Dihydro-3-((4-chlorophenyl)methylene)-4H-1-benzothiopyran-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Substituted benzothiopyran derivatives.

Wissenschaftliche Forschungsanwendungen

(Z)-2,3-Dihydro-3-((4-chlorophenyl)methylene)-4H-1-benzothiopyran-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (Z)-2,3-Dihydro-3-((4-chlorophenyl)methylene)-4H-1-benzothiopyran-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (Z)-2,3-Dihydro-3-((4-methylphenyl)methylene)-4H-1-benzothiopyran-4-one
  • (Z)-2,3-Dihydro-3-((4-nitrophenyl)methylene)-4H-1-benzothiopyran-4-one
  • (Z)-2,3-Dihydro-3-((4-fluorophenyl)methylene)-4H-1-benzothiopyran-4-one

Uniqueness

(Z)-2,3-Dihydro-3-((4-chlorophenyl)methylene)-4H-1-benzothiopyran-4-one is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

101001-09-6

Molekularformel

C16H11ClOS

Molekulargewicht

286.8 g/mol

IUPAC-Name

(3Z)-3-[(4-chlorophenyl)methylidene]thiochromen-4-one

InChI

InChI=1S/C16H11ClOS/c17-13-7-5-11(6-8-13)9-12-10-19-15-4-2-1-3-14(15)16(12)18/h1-9H,10H2/b12-9+

InChI-Schlüssel

YSJUUWPEUQHPJQ-FMIVXFBMSA-N

Isomerische SMILES

C1/C(=C\C2=CC=C(C=C2)Cl)/C(=O)C3=CC=CC=C3S1

Kanonische SMILES

C1C(=CC2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3S1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.